molecular formula C10H12FNO B15090577 3-(3-Fluoro-5-methylphenoxy)azetidine

3-(3-Fluoro-5-methylphenoxy)azetidine

Cat. No.: B15090577
M. Wt: 181.21 g/mol
InChI Key: VXQPYNKJRLXRKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(3-Fluoro-5-methylphenoxy)azetidine, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate provides bis-functionalized azetidines .

Industrial Production Methods

Industrial production methods for azetidines often involve large-scale synthesis using efficient and scalable processes. For example, the Suzuki-Miyaura cross-coupling reaction is widely applied for the preparation of azetidines due to its mild and functional group-tolerant reaction conditions . This method utilizes organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methylphenoxy)azetidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-(3-fluoro-5-methylphenoxy)azetidine

InChI

InChI=1S/C10H12FNO/c1-7-2-8(11)4-9(3-7)13-10-5-12-6-10/h2-4,10,12H,5-6H2,1H3

InChI Key

VXQPYNKJRLXRKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)OC2CNC2

Origin of Product

United States

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